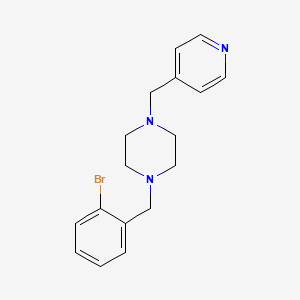![molecular formula C16H20N2O2 B5771702 N-({4-[(CYCLOPROPYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPROPANECARBOXAMIDE](/img/structure/B5771702.png)
N-({4-[(CYCLOPROPYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPROPANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a phenyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropylformamido Intermediate: This step involves the reaction of cyclopropylamine with formic acid to form cyclopropylformamide.
Attachment to the Phenyl Group: The cyclopropylformamide is then reacted with a benzyl halide derivative to attach the cyclopropylformamido group to the phenyl ring.
Formation of the Final Product: The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the cyclopropane and phenyl groups.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Wirkmechanismus
The mechanism by which N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amide linkage may play crucial roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A compound with a similar amide linkage but different substituents.
Cyclopropane-containing Natural Products: Compounds that feature cyclopropane rings and are found in nature.
Uniqueness
N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, phenyl group, and amide linkage. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[[4-[(cyclopropanecarbonylamino)methyl]phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-5-6-13)17-9-11-1-2-12(4-3-11)10-18-16(20)14-7-8-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNILUGRLIGFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine](/img/structure/B5771626.png)
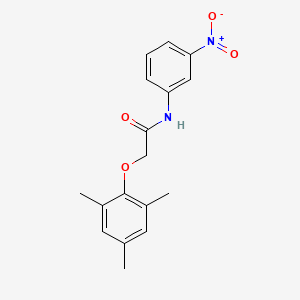
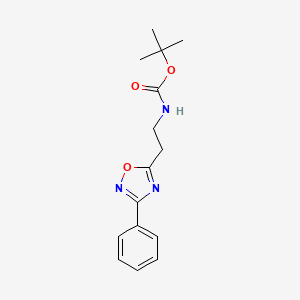
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B5771656.png)
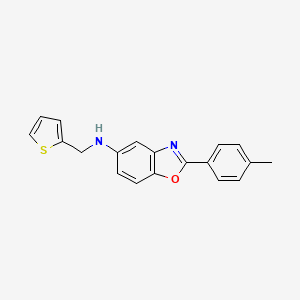
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
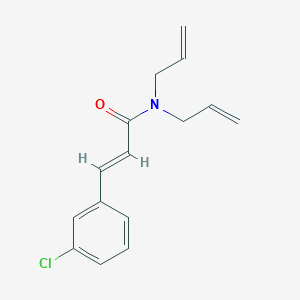
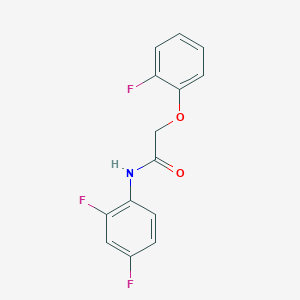
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
